molecular formula C18H25BrClNO6 B4044334 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate

Cat. No.: B4044334
M. Wt: 466.7 g/mol
InChI Key: DDCWMJQGVKBJRX-UHFFFAOYSA-N
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Description

1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C18H25BrClNO6 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.05538 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Sorption

The environmental fate and sorption behavior of related phenoxy herbicides have been extensively studied. These compounds, which share structural similarities with 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate, exhibit complex interactions with soil components. Sorption to soil organic matter and minerals plays a significant role in their environmental mobility and persistence. Studies suggest that soil organic matter and iron oxides are critical sorbents for these herbicides, indicating that similar compounds may exhibit comparable environmental behavior (Werner, Garratt, & Pigott, 2012).

Herbicide Toxicity and Environmental Impact

Research on the toxicity and environmental impact of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to the target chemical, highlights the global concern over the use of such herbicides. Studies have revealed the widespread presence of 2,4-D in environmental matrices and its potential adverse effects on non-target species, suggesting the need for a comprehensive understanding of the environmental fate of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Analytical Methods for Determining Antioxidant Activity

The determination of antioxidant activity is crucial in evaluating the environmental and health impacts of various compounds, including herbicides. A range of analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays, are employed to assess the scavenging capacity of antioxidants. These methods are essential for understanding the oxidative stress potential of compounds in biological systems and the environment (Munteanu & Apetrei, 2021).

Biodegradation and Environmental Fate of Organic Pollutants

The biodegradation and fate of organic pollutants, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have been extensively reviewed. Microorganisms capable of degrading ETBE and similar compounds aerobically or via cometabolism have been identified. This research provides insights into the potential for natural attenuation and bioremediation of contaminants related to this compound in the environment (Thornton et al., 2020).

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO2.C2H2O4/c1-13-3-2-6-19(12-13)7-8-20-9-10-21-16-5-4-14(18)11-15(16)17;3-1(4)2(5)6/h4-5,11,13H,2-3,6-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWMJQGVKBJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Reactant of Route 2
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Reactant of Route 3
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Reactant of Route 4
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1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Reactant of Route 5
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate
Reactant of Route 6
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate

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